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Compound of Interest

Compound Name: SR19881

Cat. No.: B2936513

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the key molecular players and
signaling pathways that regulate fatty acid oxidation (FAO), a critical metabolic process for
cellular energy homeostasis. While the specific compound SR19881 did not yield targeted
results in the current literature search, this document focuses on the established mechanisms
that are central to the field of fatty acid metabolism research and drug development.

Introduction to Fatty Acid Oxidation

Fatty acid 3-oxidation is a multi-step catabolic process by which fatty acid molecules are
broken down to produce energy in the form of ATP.[1][2][3] This metabolic pathway is
particularly crucial during periods of fasting or prolonged exercise when glucose availability is
limited.[4] The process involves the sequential removal of two-carbon units from the fatty acyl-
CoA molecule, generating acetyl-CoA, NADH, and FADH2.[1][5] These products then enter the
citric acid cycle and the electron transport chain to fuel ATP synthesis.[1] The regulation of FAO
is complex, involving substrate availability, enzymatic control, and transcriptional regulation,
making it a key area of investigation for metabolic diseases.

Key Proteins in Fatty Acid Transport and Activation

The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is a tightly
regulated process involving several key proteins.
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2.1. Fatty Acid Transport Proteins (FATPs) and CD36

The uptake of long-chain fatty acids across the plasma membrane is facilitated by a family of
proteins known as Fatty Acid Transport Proteins (FATPS), which are part of the Solute Carrier
family 27 (SLC27).[6][7] Another important protein in fatty acid uptake is the fatty acid
translocase, CD36.[1] These transporters play a crucial role in mediating the influx of fatty acids
into the cell.[1][6] Some FATP isoforms also possess acyl-CoA synthetase activity, which
"traps” the fatty acid inside the cell by converting it to its acyl-CoA derivative.[6]

2.2. Acyl-CoA Synthetases (ACSLSs)

Once inside the cell, fatty acids must be activated to fatty acyl-CoAs before they can be
metabolized. This activation is catalyzed by a family of enzymes called long-chain acyl-CoA
synthetases (ACSLs).[1] Different ACSL isoforms are expressed in various tissues and have
distinct roles in channeling fatty acids towards specific metabolic fates, such as [3-oxidation or
triglyceride synthesis.[8][9] For instance, ACSL1 has been shown to direct fatty acids towards
[-oxidation in adipose tissue.[8][9]

2.3. Carnitine Palmitoyltransferase (CPT) System

The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix is a rate-limiting step
in FAO and is mediated by the carnitine palmitoyltransferase (CPT) system.[10][11][12] This
system consists of two enzymes:

o CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-
CoAs to acylcarnitines.[1][11] CPT1 is a critical regulatory point and is allosterically inhibited
by malonyl-CoA, a key intermediate in fatty acid synthesis.[13]

o CPT2: Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to
fatty acyl-CoAs within the mitochondrial matrix, making them available for 3-oxidation.[1]

The activity of the CPT system is a major determinant of the overall rate of fatty acid oxidation.
[11][12]

Signaling Pathways Regulating Fatty Acid Oxidation
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Several key signaling pathways converge to regulate fatty acid oxidation in response to cellular
energy status and hormonal signals.

3.1. AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial energy sensor that is activated when the cellular AMP:ATP ratio rises,
indicating low energy status.[14] Activated AMPK phosphorylates and inactivates acetyl-CoA
carboxylase (ACC), the enzyme that produces malonyl-CoA.[15] This reduction in malonyl-CoA
levels relieves the inhibition of CPT1, thereby promoting fatty acid entry into the mitochondria
and increasing FAO.[15] AMPK activation can restore glucose uptake in insulin-resistant
cardiomyocytes.[16]

3.2. Peroxisome Proliferator-Activated Receptors (PPARS)

PPARs are a family of nuclear receptors that act as transcription factors to regulate the
expression of genes involved in lipid and glucose metabolism.[17][18] There are three main
isoforms:

o PPARa: Highly expressed in tissues with high rates of fatty acid oxidation, such as the liver,
heart, and skeletal muscle.[19] Activation of PPARa by fatty acids or fibrate drugs leads to
the upregulation of genes encoding FAO enzymes, including CPT1 and ACSLs.[17][19]

e PPARYy: Primarily involved in adipogenesis and insulin sensitivity.[18][20]
» PPARO (or (B): Plays a role in fatty acid oxidation in skeletal muscle and adipose tissue.

The activation of PPARSs is a key mechanism for long-term adaptation to changes in lipid
availability.

3.3. Sirtuin 1 (SIRT1)

SIRT1 is an NAD+-dependent deacetylase that plays a significant role in cellular metabolism
and stress responses. SIRT1 can deacetylate and activate several key metabolic regulators,
including PGC-1a (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a
master regulator of mitochondrial biogenesis and function.[21] The interplay between AMPK
and SIRTL1 is crucial for coordinating metabolic responses.[14][22]
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Data Presentation

Table 1: Key Proteins in Fatty Acid Oxidation
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Fatty Acid Plasma
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chain fatty acids
Outer Activate fatty
Acyl-CoA ) ) )
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] CPTI1A, 1B, 1C, ) ) long-chain fatty Malonyl-CoA,
Palmitoyltransfer Mitochondrial )
CPT2 acyl-CoAs into AMPK
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mitochondria

Experimental Protocols

5.1. Measurement of Fatty Acid Oxidation in Cultured Cells

This protocol provides a general framework for assessing the rate of fatty acid oxidation in
cultured cells, often used to evaluate the effects of compounds or genetic manipulations.

Materials:

Cultured cells (e.g., hepatocytes, myotubes)

Seahorse XF Analyzer (or similar metabolic flux analyzer)

Assay medium (e.g., DMEM without glucose and serum)

Substrate solution (e.g., palmitate-BSA conjugate)

Inhibitors (e.g., etomoxir for CPT1 inhibition)
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Procedure:

o Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density
and allow them to adhere overnight.

e Pre-incubation: On the day of the assay, replace the growth medium with pre-warmed assay
medium and incubate the cells in a CO2-free incubator for 1 hour.

e Substrate Injection: Load the substrate solution (e.g., palmitate-BSA) into the injector port of
the Seahorse XF cartridge.

e Assay Initiation: Place the cell culture microplate in the Seahorse XF Analyzer and initiate
the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-
time.

« Inhibitor Injection: After establishing a baseline OCR, inject the FAO inhibitor (e.g., etomoxir)
to confirm that the measured OCR is due to fatty acid oxidation.

» Data Analysis: The decrease in OCR after the addition of the inhibitor represents the rate of
fatty acid oxidation. Normalize the data to cell number or protein concentration.

5.2. Western Blotting for FAO-related Proteins

This protocol describes the detection and quantification of key proteins involved in fatty acid
oxidation.

Materials:

Cell or tissue lysates

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-CPT1, anti-AMPK, anti-PPARQ)
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o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

o Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for
the protein of interest overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated
secondary antibody for 1-2 hours at room temperature.

o Detection: Wash the membrane again and apply a chemiluminescent substrate.

e Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and
quantify the band intensities using densitometry software.

Visualization of Signaling Pathways
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Caption: Overview of the fatty acid transport and (-oxidation pathway.
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Caption: Key signaling pathways regulating fatty acid oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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